molecular formula C17H25ClN2OSi B1391834 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- CAS No. 924655-39-0

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-

Cat. No. B1391834
M. Wt: 336.9 g/mol
InChI Key: AODIUYZQLDRJKC-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is used as a pharmaceutical building block .


Molecular Structure Analysis

The molecular structure of the base compound, 1H-Pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused with a pyridine ring . The addition of the 4-chloro-1-[tris(1-methylethyl)silyl]- group would modify this base structure.

Scientific Research Applications

  • Synthesis and Molecular Structure
    The compound has been synthesized from 1H-pyrrole-2-carboxaldehyde under acidic conditions. X-ray structure determination confirmed its expected pyrrolo[2,3-c]pyridine derivative structure, providing valuable information about the molecular architecture of such compounds (Chiaroni, Dekhane, Dodd, & Riche, 1994).

  • Novel Synthesis Methods
    Novel methods have been developed for synthesizing related compounds such as hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines, showcasing the versatility of the pyrrolo[2,3-b]pyridine framework in organic synthesis (Katritzky, Qiu, He, & Yang, 2000).

  • Antibacterial Activity
    Some derivatives of 1H-pyrrolo[2,3-b]pyridine, like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have shown antibacterial activity in vitro, indicating potential applications in the development of new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986).

  • Electrophilic Reactions and Chemical Properties
    Research has shown that 1H-pyrrolo[2,3-b]pyridines undergo various electrophilic reactions, such as nitration, nitrosation, and bromination. This provides insight into the chemical properties and reactivity of this compound, which is crucial for its application in synthetic chemistry (Herbert & Wibberley, 1969).

  • Synthetic Route Development
    New synthetic routes have been established for creating 1H-pyrrolo[2,3-b]pyridines from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles. This research advances the methods available for synthesizing such compounds, potentially leading to more efficient production processes (Brodrick & Wibberley, 1975).

  • Formation of Heterocyclic Compounds
    The compound has been used in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, illustrating its utility in forming complex heterocyclic compounds which are valuable in various chemical and pharmaceutical applications (El-Nabi, 2004).

  • Applications in Organic Electronics
    Derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored for their electrochemical properties, self-assembly behavior, and carrier transport properties, suggesting potential applications in the field of organic electronics and materials science (Zhou et al., 2019).

  • Versatile Building Blocks in Synthesis
    The compound has been utilized in various synthetic pathways, acting as a building block for constructing a wide range of nitrogen-embedded small molecules, demonstrating its versatility in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

properties

IUPAC Name

4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2OSi/c1-11(2)22(12(3)4,13(5)6)20-8-7-15-16(18)14(10-21)9-19-17(15)20/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODIUYZQLDRJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677998
Record name 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-

CAS RN

924655-39-0
Record name 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (0.90 g, 2.91 mmol) in THF (8 mL), cooled at −78° C., is added slowly sec-BuLi (1.4 M in hexane, 4.16 mL, 5.82 mmol). After stirring for 45 minutes, the DMF (0.68 mL, 8.74 mmol) is added at −78° C. The mixture is stirred for 1 hour and quenched with HCl in ether solution (1M, 8.73 mL, 8.73 mmol). The mixture is allowed to warm to room temperature. The reaction mixture is basified with saturated sodium bicarbonate solution to a pH of 8 and extracted with ethyl acetate. The organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated to afford the mixture of the title compounds, which is used for next reaction without any further purification: MS m/z 337.2 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8.73 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-

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